molecular formula C9H13NO B12630797 5-Butylpyridin-3-ol CAS No. 918631-15-9

5-Butylpyridin-3-ol

Cat. No.: B12630797
CAS No.: 918631-15-9
M. Wt: 151.21 g/mol
InChI Key: AZJFGOCYQUDVRN-UHFFFAOYSA-N
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Description

5-Butylpyridin-3-ol: is a chemical compound with the molecular formula C9H13NO. It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. The structure of this compound consists of a pyridine ring substituted with a butyl group at the 5-position and a hydroxyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the alkylation of pyridine derivatives. For instance, the reaction of 3-hydroxypyridine with butyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Butylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Butylpyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Butylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the 3-position can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butylpyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the butyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability compared to its shorter-chain analogs .

Properties

CAS No.

918631-15-9

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-butylpyridin-3-ol

InChI

InChI=1S/C9H13NO/c1-2-3-4-8-5-9(11)7-10-6-8/h5-7,11H,2-4H2,1H3

InChI Key

AZJFGOCYQUDVRN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CN=C1)O

Origin of Product

United States

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